molecular formula C6H11N3 B1367349 [(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride CAS No. 87786-09-2

[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride

Cat. No. B1367349
CAS RN: 87786-09-2
M. Wt: 125.17 g/mol
InChI Key: YGAHXOAPDMHPMD-UHFFFAOYSA-N
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Description

“[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 87786-09-2 . It has a molecular weight of 198.09 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole compounds are known to be synthesized through various methods. For instance, imidazole can be synthesized by glyoxal and ammonia . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts in modern organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C6H11N3.2ClH/c1-5-8-4-6(3-7)9(5)2;;/h4H,3,7H2,1-2H3;2*1H .

Mechanism of Action

The mechanism of action of [(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride is not fully understood. However, it is believed that this compound acts as an acidifying agent, increasing the acidity of the environment in which it is present. This increased acidity can then affect the activity of enzymes, proteins, and other molecules, resulting in biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can affect the activity of enzymes, proteins, and other molecules, resulting in a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in the level of acetylcholine in the brain. This can lead to increased alertness, improved memory, and other cognitive benefits. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride in laboratory experiments is its stability. This compound is a relatively stable compound, and is not easily degraded or destroyed by heat or light. This makes it an ideal reagent for use in a variety of laboratory experiments. Additionally, this compound is soluble in water and has a low toxicity, making it safe to use in the laboratory.
However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, this compound is not very soluble in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

The potential applications of [(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride are vast and varied. In the future, this compound could be used to develop new drugs for the treatment of various diseases, as well as to enhance the efficacy of existing drugs. Additionally, this compound could be used in the development of new compounds for use in organic synthesis, as well as in the study of enzyme kinetics and protein-ligand interactions. Finally, this compound could be used to develop new methods for the delivery of drugs and other compounds to target sites in the body.

Scientific Research Applications

[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride has been widely used in scientific research due to its versatility and wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in the preparation of pharmaceuticals, and in many other research applications. This compound is also used in the synthesis of a variety of compounds, such as peptides, nucleotides, and carbohydrates. Additionally, this compound has been used in the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes.

Safety and Hazards

This compound is classified as an irritant . For more detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2,3-dimethylimidazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-8-4-6(3-7)9(5)2/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAHXOAPDMHPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277906
Record name 1,2-Dimethyl-1H-imidazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87786-09-2
Record name 1,2-Dimethyl-1H-imidazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87786-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-imidazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,2-dimethyl-1H-imidazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
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[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
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[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
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[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 5
[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 6
[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride

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